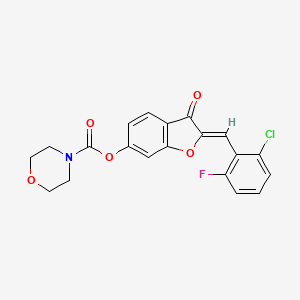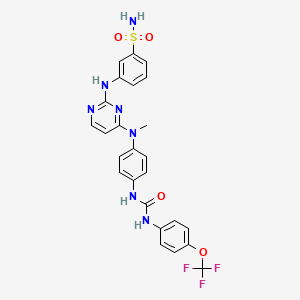
GW806742X
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GW806742X ist ein potenter Inhibitor des Mixed Lineage Kinase Domain-Like Proteins (MLKL) und des vaskulären endothelialen Wachstumsfaktor-Rezeptors 2 (VEGFR2). Es handelt sich um ein ATP-Mimetikum, das an die MLKL-Pseudokinase-Domäne mit einer Dissoziationskonstanten (Kd) von 9,3 μM bindet und eine Aktivität gegen VEGFR2 mit einer inhibitorischen Konzentration (IC50) von 2 nM aufweist . Diese Verbindung wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um die Nekroptose zu untersuchen, eine Form des programmierten Zelltods.
Wissenschaftliche Forschungsanwendungen
GW806742X hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Industrie: Verwendung bei der Entwicklung neuer Medikamente, die auf Nekroptose- und Angiogenesepfade abzielen.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es an die MLKL-Pseudokinase-Domäne bindet und so deren Aktivität hemmt. Diese Bindung verhindert die Translokation von MLKL zur Zellmembran, ein entscheidender Schritt im Nekroptose-Signalweg. Zusätzlich hemmt this compound VEGFR2, wodurch die an der Angiogenese beteiligten Signalwege blockiert werden . Die Verbindung konkurriert mit ATP um die Bindung an die Nukleotid-Bindungsstelle von MLKL, wodurch die Signaltransduktion effektiv moduliert und der Zelltod verhindert wird .
Wirkmechanismus
Target of Action
GW806742X, also known as 1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea, primarily targets two proteins: Mixed Lineage Kinase Domain-Like protein (MLKL) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) . MLKL is a crucial effector protein in the necroptotic cell death pathway , while VEGFR2 plays a significant role in angiogenesis .
Mode of Action
This compound acts as an ATP mimetic and binds to the pseudokinase domain of MLKL with a Kd of 9.3 μM . This binding retards the membrane translocation of MLKL, thereby inhibiting necroptosis . Additionally, this compound exhibits activity against VEGFR2 with an IC50 of 2 nM .
Biochemical Pathways
The compound affects the necroptotic cell death pathway by inhibiting MLKL . Necroptosis is a form of programmed cell death that occurs when apoptosis is inhibited. By retarding the membrane translocation of MLKL, this compound prevents the formation of necroptotic cell death . Additionally, by inhibiting VEGFR2, it can potentially impact the angiogenesis pathway .
Pharmacokinetics
The compound is soluble in dmso , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of MLKL by this compound leads to the retardation of MLKL membrane translocation, thereby inhibiting necroptosis . This could potentially prevent cell death in certain pathological conditions. Additionally, its activity against VEGFR2 might influence angiogenesis .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von GW806742X umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende Kupplungsreaktionen. Der genaue Syntheseweg und die Reaktionsbedingungen sind proprietär und werden nicht im Detail öffentlich bekannt gegeben.
Industrielle Produktionsverfahren
Die industrielle Produktion von this compound folgt Standardprotokollen für die Synthese von niedermolekularen Inhibitoren. Dazu gehören die großtechnische organische Synthese, die Reinigung durch Chromatographie und die Qualitätskontrolle unter Verwendung von Techniken wie Hochleistungsflüssigchromatographie (HPLC) und Kernresonanzspektroskopie (NMR) .
Analyse Chemischer Reaktionen
Arten von Reaktionen
GW806742X durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die in der Verbindung vorhandenen funktionellen Gruppen verändern.
Substitution: Nucleophile Substitutionsreaktionen können auftreten, die zur Bildung verschiedener Analoga führen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid.
Substitution: Nucleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Analoga und Derivate von this compound, die verwendet werden, um die Struktur-Wirkungs-Beziehung zu untersuchen und die Wirksamkeit der Verbindung zu verbessern .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Necrostatin-1: Ein weiterer Inhibitor der Nekroptose, der auf den Rezeptor-interagierenden Protein-Kinase 1 (RIPK1) abzielt.
GSK’872: Hemmt die Rezeptor-interagierende Protein-Kinase 3 (RIPK3), ein weiteres Schlüsselprotein im Nekroptose-Signalweg.
Verbindung 2: Ähnlich wie GW806742X bindet es an die ATP-Tasche von MLKL und hemmt die Nekroptose.
Einzigartigkeit
This compound ist einzigartig in seiner doppelten Hemmung von MLKL und VEGFR2, was es zu einem wertvollen Werkzeug zur Untersuchung sowohl der Nekroptose als auch der Angiogenese macht. Seine hohe Potenz und Spezifität für MLKL und VEGFR2 unterscheiden es von anderen Nekroptose-Inhibitoren .
Eigenschaften
IUPAC Name |
1-[4-[methyl-[2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenyl]-3-[4-(trifluoromethoxy)phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22F3N7O4S/c1-35(22-13-14-30-23(34-22)31-18-3-2-4-21(15-18)40(29,37)38)19-9-5-16(6-10-19)32-24(36)33-17-7-11-20(12-8-17)39-25(26,27)28/h2-15H,1H3,(H2,29,37,38)(H,30,31,34)(H2,32,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNRUTMWCDZHKKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=NC(=NC=C3)NC4=CC(=CC=C4)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22F3N7O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary mechanism of action of GW806742X?
A: this compound acts as a potent and selective inhibitor of mixed lineage kinase domain-like protein (MLKL). [, , ] MLKL is the terminal effector protein in the necroptosis pathway, a form of programmed cell death distinct from apoptosis. By inhibiting MLKL, this compound effectively blocks the execution of necroptosis. [, , ]
Q2: How does inhibition of necroptosis by this compound translate to therapeutic potential?
A: Necroptosis is a highly inflammatory process, and its dysregulation is implicated in various diseases, including acute organ injury, inflammatory disorders, and cancer. [, ] By blocking necroptosis, this compound has shown promise in preclinical models for conditions like bacterial pneumonia [] and asthma. [] In cancer, Erigeron breviscapus injection (EBI), a natural extract, induces necroptosis in colorectal cancer cells, and this effect is significantly reduced by this compound, suggesting its potential as an anti-tumor agent. []
Q3: Has the use of this compound revealed any insights into the role of necroptosis in specific diseases?
A: Yes. Studies employing this compound have been instrumental in elucidating the role of necroptosis in various pathological conditions. For instance, in a model of acute bacterial pneumonia caused by pore-forming toxins, this compound protected macrophages from necroptotic death and improved disease outcomes, highlighting the contribution of necroptosis to lung injury. [] Similarly, in an asthma model, this compound suppressed eosinophilia, suggesting the involvement of necroptosis in allergic inflammatory responses. []
Q4: Are there any known limitations or challenges associated with this compound?
A: While this compound exhibits potent in vitro and in vivo activity, further research is needed to assess its potential for clinical translation. [, , ] This includes comprehensive safety profiling, determining optimal dosage regimens, and evaluating long-term effects. Additionally, identifying potential biomarkers for patient stratification and monitoring treatment response would be crucial for maximizing its clinical utility.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[4-[[4-[(4-acetamidophenyl)sulfonylamino]phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2482151.png)
![(Z)-3-(furan-2-ylmethyl)-5-((4-oxo-2-thiomorpholino-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one](/img/structure/B2482153.png)
![2-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-6-carbonyl)-4H-chromen-4-one](/img/structure/B2482155.png)
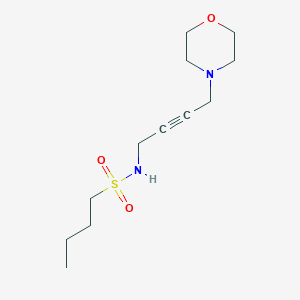
![2-chloro-N-[(3-hydroxyoxolan-3-yl)methyl]benzamide](/img/structure/B2482157.png)
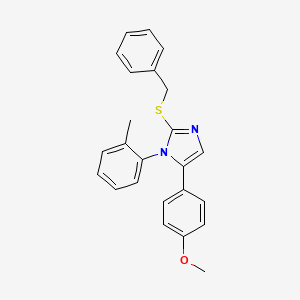
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2482163.png)
![3-(2,4-dichlorobenzyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2482164.png)
![N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-4-(4-fluorophenylsulfonamido)benzamide](/img/structure/B2482166.png)
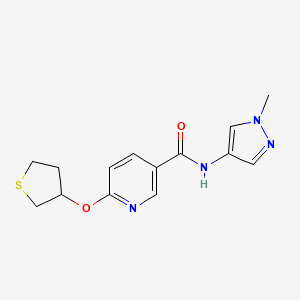
![3-(hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2482168.png)
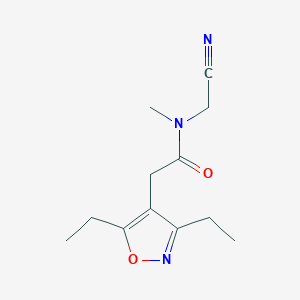
![methyl (2Z)-3-[(4-ethoxyphenyl)amino]-2-[(4-ethylphenyl)sulfonyl]acrylate](/img/structure/B2482170.png)
